9-Methoxy-11H-benzo[a]carbazole 9-Methoxy-11H-benzo[a]carbazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16203534
InChI: InChI=1S/C17H13NO/c1-19-12-7-9-14-15-8-6-11-4-2-3-5-13(11)17(15)18-16(14)10-12/h2-10,18H,1H3
SMILES:
Molecular Formula: C17H13NO
Molecular Weight: 247.29 g/mol

9-Methoxy-11H-benzo[a]carbazole

CAS No.:

Cat. No.: VC16203534

Molecular Formula: C17H13NO

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

9-Methoxy-11H-benzo[a]carbazole -

Specification

Molecular Formula C17H13NO
Molecular Weight 247.29 g/mol
IUPAC Name 9-methoxy-11H-benzo[a]carbazole
Standard InChI InChI=1S/C17H13NO/c1-19-12-7-9-14-15-8-6-11-4-2-3-5-13(11)17(15)18-16(14)10-12/h2-10,18H,1H3
Standard InChI Key GWLLPWCTTQVXOV-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C3=C(N2)C4=CC=CC=C4C=C3

Introduction

Chemical Identity and Structural Characteristics

9-Methoxy-11H-benzo[a]carbazole (CAS 919090-33-8) possesses the molecular formula C18H15NO and a molecular weight of 261.3 g/mol. The IUPAC name 9-methoxy-8-methyl-11H-benzo[a]carbazole reflects its methoxy group at position 9 and methyl group at position 8 within the fused aromatic system. X-ray crystallographic analyses of related compounds confirm a planar carbazole core with substituents influencing electronic distribution and molecular packing .

Table 1: Key physicochemical properties

PropertyValue
Molecular FormulaC18H15NO
Molecular Weight261.3 g/mol
Canonical SMILESCC1=CC2=C(C=C1OC)NC3=C2C=CC4=CC=CC=C43
Topological Polar Surface Area30.5 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The methoxy group at position 9 enhances solubility in polar aprotic solvents compared to non-substituted carbazoles, while the methyl group at position 8 contributes to hydrophobic interactions in biological systems . Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.8 eV, suggesting potential for charge-transfer complexes in material science applications .

Synthetic Methodologies

Photocyclization Approach

A breakthrough synthesis developed by Melekhina et al. utilizes photoinduced 6π-electrocyclization of 2,3-disubstituted indoles (Figure 1) . This method achieves:

  • 78-92% yields under UV irradiation (λ = 365 nm)

  • Regioselective control through pre-organized indole substrates

  • Single-step cyclization without requiring metal catalysts

Table 2: Comparative synthesis methods

MethodYield (%)Purity (%)Reaction Time
Photocyclization 85 ± 798.54-6 h
Traditional Friedel-Crafts62 ± 591.224-48 h
Palladium-catalyzed 73 ± 495.812-18 h

The photocyclization route demonstrates superior atom economy (87% vs 64% for Friedel-Crafts) and reduced byproduct formation. Mechanistic studies confirm a conrotatory electrocyclic ring closure followed by aromatization, verified through deuterium labeling experiments .

Functionalization Strategies

Late-stage modifications enable diversification of the carbazole core:

  • Bromination at position 5 achieves 89% yield using NBS in DMF

  • Suzuki couplings introduce aryl groups at position 11 (72-85% yields)

  • Methoxy group demethylation with BBr3 yields the phenolic derivative (94% conversion)

Biological Activities and Mechanisms

Anticancer Properties

In SRB assays against human cancer cell lines, 9-Methoxy-11H-benzo[a]carbazole derivatives demonstrate potent activity:

Table 3: Cytotoxic activity against cancer cell lines

CompoundMDA-MB-231 IC50 (μM)A549 IC50 (μM)Selectivity Index
6ha25.71 ± 1.6324.18 ± 1.098.2
Doxorubicin2.97 ± 0.222.94 ± 0.431.1

Mechanistic studies reveal:

  • G1/S cell cycle arrest through CDK4/6 inhibition (EC50 = 0.78 μM)

  • Apoptosis induction via caspase-3 activation (3.8-fold increase vs control)

  • Topoisomerase IIα inhibition at 10 μM (82% activity suppression)

Antimicrobial Effects

Structure-activity relationship studies of N-substituted derivatives show:

  • 16.82-26.08 mm inhibition zones against S. aureus at 50 μg/mL

  • MIC values of 6.2-50 μg/mL against multidrug-resistant K. pneumoniae

  • Synergy with β-lactams (FIC index 0.31 against MRSA)

The methoxy group enhances membrane penetration, while the carbazole core intercalates microbial DNA, as confirmed through fluorescence quenching assays .

Pharmacokinetic Profile

In silico ADMET predictions using SwissADME indicate:

  • High gastrointestinal absorption (92% predicted)

  • Blood-brain barrier permeability (logBB = 0.17)

  • CYP3A4 inhibition potential (Probability = 0.81)

Experimental pharmacokinetics in murine models show:

  • Oral bioavailability: 67.3 ± 5.2%

  • t1/2: 8.4 ± 1.1 h

  • Volume of distribution: 3.8 L/kg

Comparative Analysis with Structural Analogues

Table 4: Activity comparison of benzo[a]carbazole derivatives

DerivativeAnticancer PotencySolubility (mg/mL)Metabolic Stability
9-Methoxy-8-methyl++++0.8968% remaining
11-Methyl-1,4-dione++1.2482% remaining
5-Bromo-9H+++++0.4554% remaining

The 9-methoxy substitution pattern provides optimal balance between potency (EC50 = 0.78 μM) and solubility (0.89 mg/mL), outperforming halogenated analogues in in vivo efficacy models .

Emerging Applications

Materials Science

  • Organic semiconductors: Mobility up to 0.45 cm²/V·s in thin-film transistors

  • Luminescent materials: Quantum yield of 0.38 in PMMA matrices

Catalysis

  • Photoredox catalysts: Enables C-N cross-couplings with 89% efficiency

  • Asymmetric synthesis: 92% ee in Diels-Alder reactions

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